molecular formula C9H10O2 B195668 Ethyl benzoate CAS No. 93-89-0

Ethyl benzoate

Cat. No. B195668
CAS RN: 93-89-0
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Patent
US04448847

Procedure details

A THF solution of acetophenone (6.2 g) is added to a tetrahydrofuran suspension of NaNH2 (4.0 g). The mixture is stirred at room temperature for ten minutes. Ethyl benzoate (15.5 g) is then added to the mixture. A gelatinous precipitate forms over the course of 24 hours. The mixture is added to an aqueous solution of HCl to neutralize the sodium amide and the sodium salt of the β-diketone. The mixture is then extracted with chloroform. The organic layer is stripped on a rotary evaporator. 1,3-diphenyl-1,3-propanedione is isolated from the residue by precipitating its copper salt. Decomposition of the complex with HCl yields the desired product in pure form. NMR analysis confirms the expected structure.
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
NaNH2
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10](OCC)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl.[NH2-].[Na+].[Na]>O1CCCC1>[C:11]1([C:10](=[O:17])[CH2:2][C:1]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:3])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4,^1:23|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
NaNH2
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer is stripped on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.